molecular formula C15H18N2O5S B7503179 4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid

4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid

Número de catálogo: B7503179
Peso molecular: 338.4 g/mol
Clave InChI: MGQRABGMFLYTHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and treat various inflammatory and autoimmune diseases.

Mecanismo De Acción

4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines. JAK3 is involved in the activation of signal transducer and activator of transcription (STAT) proteins, which regulate gene expression and immune responses. By inhibiting JAK3, this compound can prevent the activation of STAT proteins and reduce the production of cytokines that contribute to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in various preclinical and clinical studies. In a phase II clinical trial, this compound was found to be effective in reducing symptoms of rheumatoid arthritis and improving joint function. It has also been shown to be effective in treating psoriasis and inflammatory bowel disease. However, this compound can also have side effects such as increased risk of infection, anemia, and liver damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3 in immune responses and inflammation. It can also be used to develop new treatments for inflammatory and autoimmune diseases. However, its use in lab experiments is limited by its potential side effects and the need for careful dosing and monitoring.

Direcciones Futuras

There are several potential future directions for research on 4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid. One direction is to investigate its potential use in treating other autoimmune and inflammatory diseases such as lupus, asthma, and type 1 diabetes. Another direction is to develop new JAK inhibitors with improved selectivity and fewer side effects. Additionally, research can focus on understanding the molecular mechanisms of this compound and its effects on immune cells and cytokine signaling pathways.

Métodos De Síntesis

The synthesis of 4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid involves the reaction of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-hydroxy-2-methyl-2H-benzo[b][1,4]oxazine with N-(4-(2-(4-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-(trifluoromethyl)benzenesulfonamide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a purity of over 99%.

Aplicaciones Científicas De Investigación

4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to selectively inhibit JAK3, which plays a crucial role in the signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, this compound can modulate the immune response and reduce inflammation.

Propiedades

IUPAC Name

4-[4-(cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c18-14(11-1-2-11)16-7-9-17(10-8-16)23(21,22)13-5-3-12(4-6-13)15(19)20/h3-6,11H,1-2,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQRABGMFLYTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.